REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].Cl[C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[CH2:15]([O:14][C:12](=[O:13])[NH:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5])[CH3:16]
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Name
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|
Quantity
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58.5 g
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Type
|
reactant
|
Smiles
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NC1=C(C#N)C=C(C=C1)Br
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Name
|
|
Quantity
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141 mL
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Type
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reactant
|
Smiles
|
ClC(=O)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 h
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Duration
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5 h
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Type
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DISTILLATION
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Details
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The excess ethyl chloroformate (99 mL) was distilled off
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Type
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ADDITION
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Details
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toluene (96 mL) was added
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Type
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ADDITION
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Details
|
Slow addition of cyclohexane (228 mL)
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Type
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CUSTOM
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Details
|
crystallization
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Type
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FILTRATION
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Details
|
The resulting solid was collected by filtration
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Type
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WASH
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Details
|
rinsed with cyclohexane
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Type
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CUSTOM
|
Details
|
Drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)Br)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.3 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |